molecular formula C15H15NO2 B14116823 4-(Benzylamino)phenyl acetate

4-(Benzylamino)phenyl acetate

Cat. No.: B14116823
M. Wt: 241.28 g/mol
InChI Key: NXPIEVKMGSDFAP-UHFFFAOYSA-N
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Description

4-(Benzylamino)phenyl acetate is an organic compound that features a benzylamino group attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)phenyl acetate typically involves the reaction of 4-aminophenyl acetate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminophenyl acetate attacks the benzyl chloride, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl acetates, quinones, and various amine derivatives.

Scientific Research Applications

4-(Benzylamino)phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Benzylamino)phenyl acetate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, modulating their activity. The acetate group may enhance the compound’s solubility and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)phenyl acetate is unique due to the presence of both benzylamino and acetate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

[4-(benzylamino)phenyl] acetate

InChI

InChI=1S/C15H15NO2/c1-12(17)18-15-9-7-14(8-10-15)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI Key

NXPIEVKMGSDFAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

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